molecular formula C15H24 B073213 beta-Himachalene CAS No. 1461-03-6

beta-Himachalene

Cat. No.: B073213
CAS No.: 1461-03-6
M. Wt: 204.35 g/mol
InChI Key: LCOSCMLXPAQCLQ-AWEZNQCLSA-N
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Description

Beta-Himachalene: is a naturally occurring sesquiterpene found predominantly in the essential oils of certain plants, particularly in the wood of the Himalayan cedar (Cedrus deodara). It is known for its distinctive woody aroma and is used in perfumery and aromatherapy. The compound has the molecular formula C15H24 and a molecular weight of 204.35 g/mol .

Scientific Research Applications

Beta-Himachalene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic uses due to its bioactive properties.

    Industry: Utilized in the fragrance industry for its woody aroma and in the formulation of perfumes and cosmetics.

Mechanism of Action

Target of Action

Beta-Himachalene, a naturally occurring sesquiterpene, is primarily found in the essential oil of the Himalayan cedar (Cedrus deodara) and plays a significant role as a perfume fixative in perfumery and pharmaceutical industries It has been shown to exhibit promising activities on various isolated smooth muscles and against different neurotransmitters .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. In vitro studies have shown that synthesized compounds from this compound display high affinities towards the active site of the protein 7B2W . This interaction can lead to alterations in the function of the target, resulting in the observed pharmacological effects.

Biochemical Pathways

This compound is a part of the terpene synthases (TSs) enzyme class, which guides complex cascade reactions from structurally simple oligoprenyl diphosphates to often complex, polycyclic products

Result of Action

This compound has been associated with various pharmacological activities. It has demonstrated significant activity as an anti-spasmodic, with studies involving cis-himachalol on various isolated smooth muscles, including Guinea pig ileum, Rabbit jejunum, and Rat uterus, as well as an antagonist for different neurotransmitters such as acetylcholine, histamine, and serotonin . Furthermore, it has demonstrated in vitro inhibitory activity against Aspergillus fumigatus, a fungus known for causing severe infections in humans and birds .

Biochemical Analysis

Biochemical Properties

Beta-Himachalene interacts with various biomolecules in biochemical reactions. It has demonstrated significant activity as an anti-spasmodic, showing promising activities on various isolated smooth muscles and against different neurotransmitters such as acetylcholine, histamine, and serotonin .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has demonstrated potent cytotoxic activity against several human cancers, including brain, colon, and ovarian cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It displays high affinities towards the active site of the protein 7B2W .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Himachalene can be synthesized through several methods, including:

    Isolation from Natural Sources: The most common method involves the extraction and distillation of essential oils from Himalayan cedar wood. The oil is then subjected to fractional distillation to isolate this compound.

    Chemical Synthesis: Although less common, this compound can be synthesized from simpler organic compounds through a series of chemical reactions. This typically involves cyclization reactions of suitable precursors under acidic conditions.

Industrial Production Methods

In industrial settings, this compound is primarily obtained through the distillation of essential oils. The process involves:

    Steam Distillation: Cedarwood is subjected to steam distillation to extract the essential oil.

    Fractional Distillation: The essential oil is then fractionally distilled to isolate this compound based on its boiling point.

Chemical Reactions Analysis

Types of Reactions

Beta-Himachalene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur, where this compound reacts with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light

Major Products Formed

    Oxidation: Oxygenated sesquiterpenes such as himachalol and other alcohols or ketones.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

Beta-Himachalene is often compared with other sesquiterpenes such as:

    Alpha-Himachalene: Similar in structure but differs in the position of double bonds, leading to different chemical and biological properties.

    Gamma-Himachalene: Another isomer with distinct properties.

    Caryophyllene: A sesquiterpene with a similar molecular formula but different structure and biological activities.

Uniqueness

This compound is unique due to its specific arrangement of carbon atoms and double bonds, which confer distinct chemical reactivity and biological activities compared to its isomers and other sesquiterpenes.

Properties

IUPAC Name

(4aR)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOSCMLXPAQCLQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(=C(CCCC2(C)C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2C(=C(CCCC2(C)C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-03-6
Record name (+)-β-Himachalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Himachalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-HIMACHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Y2422O3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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